5-Chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole
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Overview
Description
5-Chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This particular compound features a chloro substituent at the 5-position, a tetrahydropyran-2-yl group at the 1-position, and a trifluoromethyl group at the 6-position, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, infections, and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to reduce inflammation or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-tetrahydropyran-2-yl-6-methylindazole
- 5-Chloro-1-tetrahydropyran-2-yl-6-ethylindazole
- 5-Chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)benzimidazole
Uniqueness
5-Chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in crossing biological membranes and increasing its bioavailability compared to similar compounds .
Properties
Molecular Formula |
C13H12ClF3N2O |
---|---|
Molecular Weight |
304.69 g/mol |
IUPAC Name |
5-chloro-1-(oxan-2-yl)-6-(trifluoromethyl)indazole |
InChI |
InChI=1S/C13H12ClF3N2O/c14-10-5-8-7-18-19(12-3-1-2-4-20-12)11(8)6-9(10)13(15,16)17/h5-7,12H,1-4H2 |
InChI Key |
MSNFWZHTMDPMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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